molecular formula C10H14ClF2NO3 B2629453 [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride CAS No. 2580199-58-0

[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride

Cat. No. B2629453
CAS RN: 2580199-58-0
M. Wt: 269.67
InChI Key: HITCKIQTCJFVQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F2NO3.ClH/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12;/h3-4,10H,5,13H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.

Scientific Research Applications

Methoxamine Hydrochloride in Supraventricular Tachycardia Treatment

Methoxamine hydrochloride, chemically similar to [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride, has been explored as an effective agent in terminating attacks of supraventricular tachycardia. Studies involving continuous electrocardiograms have shown a dramatic reversion from paroxysmal to normal rhythm shortly after administration of methoxamine hydrochloride (Chotkowski, Powell, & Rackliffe, 1954).

Synthesis of 2′-Thio Analogues of Pyrimidine Ribosides

Research involving the synthesis of analogues of pyrimidine ribosides, particularly focusing on compounds with methoxy groups, has utilized complex chemical pathways that could potentially involve structures akin to [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride. These studies contribute to our understanding of complex organic synthesis and their applications in medicinal chemistry (Divakar, Mottoh, Reese, & Sanghvi, 1990).

In Vivo Metabolism of Psychoactive Phenethylamines

Though slightly diverging from the main topic, research on the in vivo metabolism of psychoactive phenethylamines (specifically 4-bromo-2,5-dimethoxyphenethylamine) in rats provides insights into the metabolic pathways and potential pharmacological interactions of related compounds. This understanding is vital for comprehending the broader implications of administering drugs with similar structural features (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Selective Methoxy Ether Cleavage in Chemical Synthesis

The selective cleavage of methoxy groups, as investigated in certain studies, can provide valuable insights into the chemical manipulation and potential uses of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride in various chemical reactions and formulations (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).

Improved Industrial Synthesis of Antidepressants

The development of new industrial synthesis methods for antidepressants like sertraline hydrochloride involves complex chemical reactions that might have parallels with the synthesis or application of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride. Such studies contribute to pharmaceutical manufacturing and chemical engineering (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3.ClH/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12;/h3-4,10H,5,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITCKIQTCJFVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(F)F)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride

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